

Introduction: The Significance of the Phthalazinone Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chlorophthalazin-1-ol**

Cat. No.: **B1590482**

[Get Quote](#)

The phthalazine moiety is a bicyclic nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.^[3] Derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.^{[1][3]} **6-Chlorophthalazin-1-ol** (CAS 57835-96-8) is a key intermediate in the synthesis of more complex molecules, where the chlorine atom can be readily displaced via nucleophilic substitution to generate diverse chemical libraries.^[4] Its structure, featuring a phthalazinone core, is characterized by a tautomeric equilibrium, though it predominantly exists in the lactam (keto) form as 6-chloro-2H-phthalazin-1-one.^{[4][5]} Accurate structural elucidation is paramount to ensure the identity and purity of this starting material, which directly impacts the outcome of subsequent synthetic steps and biological assays.

This guide details the logical workflow for confirming its structure, $C_8H_5ClN_2O$, moving from foundational molecular formula determination to the precise mapping of its atomic framework.

Part 1: Foundational Analysis - Molecular Mass and Formula Verification

The initial and most crucial step in any structure elucidation is to determine the exact molecular weight and, from that, the molecular formula. This provides a fundamental constraint against which all other data must agree.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard-resolution MS because it provides the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to calculate a unique elemental composition. This is a self-validating step; an incorrect formula will not match the observed high-resolution mass.

Expected Data: The molecular formula of **6-chlorophthalazin-1-ol** is $C_8H_5ClN_2O$.^[4]^[5] The presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in a roughly 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion $[M]^{+}$, with two peaks separated by approximately 2 Da, with the $[M+2]^{+}$ peak having about one-third the intensity of the $[M]^{+}$ peak.

Data Presentation:

Ion	Calculated m/z ($C_8H_5^{35}ClN_2O$)	Calculated m/z ($C_8H_5^{37}ClN_2O$)	Observed m/z (Expected)	Relative Intensity
$[M]^{+}$	180.0141	-	~180.014	~100%
$[M+2]^{+}$	-	182.0112	~182.011	~32%

This distinctive isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule.^[6]^[7] For **6-chlorophthalazin-1-ol**, we expect to identify vibrations corresponding to the aromatic ring, the amide (lactam) C=O and N-H bonds, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: A small amount of the solid **6-chlorophthalazin-1-ol** sample is placed directly onto the ATR crystal.

- Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm^{-1} . A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of Expected IR Spectrum:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3200-3000 (Broad)	Medium-Strong	N-H Stretch	The broadness is due to intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another.[8]
3100-3000	Medium-Weak	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds in the benzene ring.[9]
~1660	Strong	C=O Stretch (Amide I)	This strong absorption is highly characteristic of a carbonyl group within a cyclic amide (lactam) system. Its position is consistent with a six-membered ring amide.[7]
~1600, ~1480	Medium	C=C Stretch (in-ring)	Vibrations associated with the aromatic benzene ring.[7][9]
~800-700	Strong	C-Cl Stretch	The presence of a band in this region is indicative of a carbon-chlorine bond.

The IR spectrum provides compelling evidence for an aromatic lactam structure containing a C-Cl bond, perfectly aligning with the proposed structure of 6-chloro-2H-phthalazin-1-one.

Part 3: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[\[6\]](#) We will use both ^1H and ^{13}C NMR to account for every proton and carbon in the structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Approximately 5-10 mg of **6-chlorophthalazin-1-ol** is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar compound and because its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.[\[10\]](#) Importantly, it is a hydrogen bond acceptor, which helps in observing exchangeable protons like N-H.
- Data Acquisition: ^1H NMR and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Spectroscopy: Proton Environment and Connectivity

Causality of Choice: ^1H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Interpretation of Expected ^1H NMR Spectrum:

The structure predicts five protons in total: one N-H proton and four aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5 - 12.5	Singlet, Broad	1H	N-H	The significant downfield shift is characteristic of an amide/lactam proton, which is deshielded by the adjacent carbonyl and participates in hydrogen bonding. It appears as a broad singlet and is D_2O exchangeable. [1] [11]
~8.2	Doublet	1H	H-8	This proton is adjacent to the electron-withdrawing $\text{C}=\text{O}$ group, causing a downfield shift. It is split by H-7.
~7.9	Doublet	1H	H-5	This proton is ortho to the chlorine atom, which has a moderate deshielding effect. It is split by H-7.
~7.8	Doublet of Doublets	1H	H-7	This proton is coupled to both

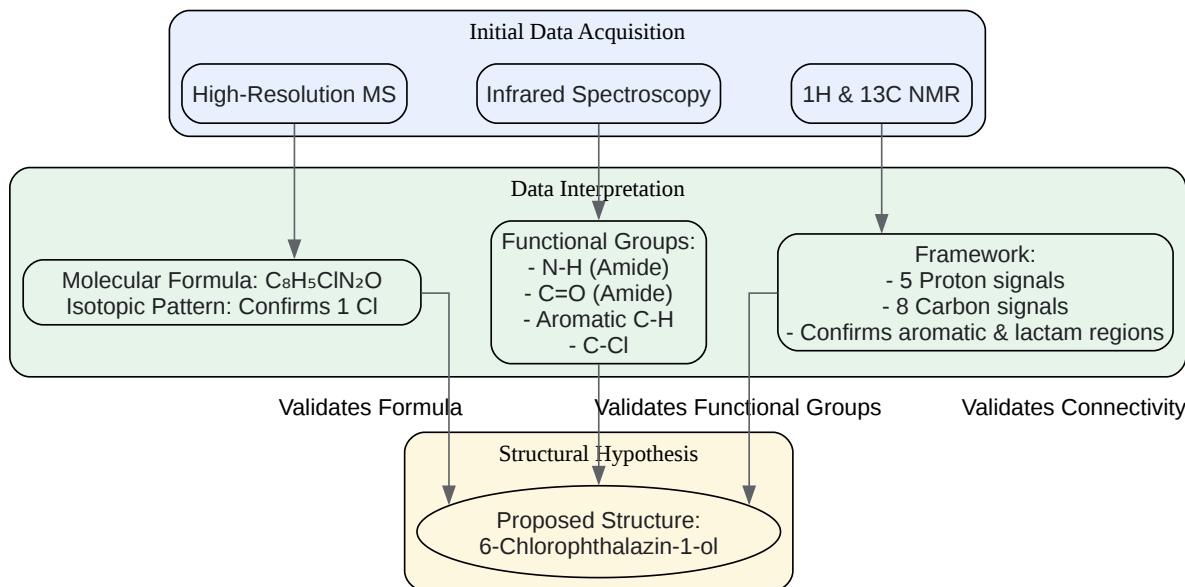
				H-8 and H-5, resulting in a doublet of doublets.
~7.6	Singlet	1H	H-4	This proton is on the pyridazinone ring and is adjacent to the nitrogen atom. It has no adjacent protons, so it appears as a singlet.

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Choice: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Interpretation of Expected ¹³C NMR Spectrum:


The structure has 8 carbon atoms, and due to the lack of symmetry, all 8 are expected to be chemically distinct, yielding 8 signals in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ , ppm)	Assignment	Rationale
~160	C=O (C-1)	The carbonyl carbon of the lactam appears significantly downfield, consistent with values for amides and esters. [12][13]
~145	C-4a	Quaternary carbon at the fusion of the two rings, adjacent to nitrogen.
~138	C-6	Aromatic carbon directly bonded to the electronegative chlorine atom.
~135	C-8a	Quaternary carbon at the ring fusion.
~133	C-8	Aromatic CH carbon.
~128	C-5	Aromatic CH carbon.
~127	C-4	Aromatic CH carbon in the pyridazinone ring.
~125	C-7	Aromatic CH carbon.

Note: Unambiguous assignment of closely spaced aromatic carbons often requires advanced 2D NMR experiments (like HSQC and HMBC), but these predicted shifts are consistent with known data for phthalazine derivatives.[1][14]

Part 4: Integrated Structure Confirmation

The final step is to synthesize all the spectroscopic data into a single, coherent structural proof. The workflow for this deductive process is illustrated below.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structure elucidation.

The combined data provides a self-validating conclusion:

- HRMS establishes the molecular formula as $\text{C}_8\text{H}_5\text{ClN}_2\text{O}$ and confirms the presence of one chlorine atom.^[4]
- IR Spectroscopy confirms the presence of an aromatic ring, a C-Cl bond, and the key N-H and C=O functionalities of a lactam ring.^[7]
- ^{13}C NMR accounts for all 8 unique carbon atoms, with chemical shifts corresponding to one carbonyl, five aromatic CH, and two quaternary carbons, one of which is attached to chlorine.^{[13][15]}

- ^1H NMR confirms the presence of 5 protons, with chemical shifts, integrations, and splitting patterns that perfectly match the proposed arrangement of protons on the 6-chlorophthalazin-1-one scaffold.

All independent analytical techniques converge on a single, unambiguous structure. This methodical, multi-technique approach ensures the highest level of confidence in the compound's identity, a cornerstone of scientific integrity in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Buy 6-Chlorophthalazin-1-ol | 57835-96-8 [smolecule.com]
- 5. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 6. rroij.com [rroij.com]
- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC
[pmc.ncbi.nlm.nih.gov]
- 15. compoundchem.com [compoundchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Phthalazinone Core]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590482#6-chlorophthalazin-1-ol-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com